molecular formula C18H18N2O2S B2968889 N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE CAS No. 476320-04-4

N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B2968889
CAS No.: 476320-04-4
M. Wt: 326.41
InChI Key: IXWVEDOSEBLODN-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-dimethylpropanamide is a synthetic small molecule characterized by a benzothiazole ring fused to a phenolic scaffold, substituted with a branched aliphatic propanamide group. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in kinase inhibition, metal coordination, and bioisosteric replacement of heterocyclic systems .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18(2,3)17(22)19-11-8-9-12(14(21)10-11)16-20-13-6-4-5-7-15(13)23-16/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVEDOSEBLODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzothiazole-Based Analogs

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ()
  • Structural Differences : This compound replaces the 3-hydroxyphenyl group with a thiazolo-triazole system bearing a 4-chlorophenyl substituent.
  • Physicochemical Properties :
    • Higher molecular weight (≈550 g/mol) due to the triazole-thiazole extension.
    • Increased lipophilicity (predicted XLogP3 >6) from the chlorophenyl and sulfanyl groups.
  • Functional Implications : The sulfanyl group may enhance metabolic stability but reduce aqueous solubility compared to the hydroxy group in the target compound.
AS601245 ()
  • Structural Differences : Features a 1,3-benzothiazol-2-yl group linked to a pyrimidinyl-acetonitrile scaffold.
  • Biological Relevance : AS601245 is a documented c-Jun N-terminal kinase (JNK) inhibitor, suggesting that benzothiazole derivatives with planar heterocycles may target kinase ATP-binding pockets .

Benzimidazole-Based Analog

N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide ()
  • Structural Differences : Substitutes benzothiazole with benzimidazole, altering electronic properties (N–H vs. S atom).
  • Physicochemical Properties :
    • Molecular weight: 417.5 g/mol.
    • XLogP3: 5.8, indicating high lipophilicity due to diphenylpropanamide.
  • Functional Implications: Benzimidazole’s dual hydrogen-bond donors may enhance protein binding but reduce cell permeability compared to benzothiazole .

Hydroxypropanamide Derivatives

3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide ()
  • Structural Differences : Replaces benzothiazole with a sulfonyl-bromophenyl group.
  • Physicochemical Properties :
    • Polar surface area: 112 Ų (vs. 57.8 Ų for the target compound).
    • Higher solubility in polar solvents due to sulfonyl and hydroxy groups.
  • Functional Implications : The sulfonyl group may confer protease resistance but limit blood-brain barrier penetration .

Comparative Analysis Table

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Key Functional Groups Potential Applications
Target Compound ~347 ~3.2 2 Benzothiazole, hydroxy, propanamide Kinase inhibition, metal chelation
N-[4-(Benzothiazol-2-yl)phenyl]-...* ~550 >6 2 Thiazolo-triazole, chlorophenyl Enzyme inhibition (hypothetical)
AS601245 393.4 3.5 2 Benzothiazole, pyrimidine JNK inhibition
N-[4-(Benzimidazol-2-yl)phenyl]-... 417.5 5.8 2 Benzimidazole, diphenylpropanamide Protein-targeted therapies

Research Findings and Implications

  • Benzothiazole vs. Benzimidazole : Benzothiazole’s sulfur atom enhances π-stacking in hydrophobic pockets, while benzimidazole’s N–H group supports stronger hydrogen bonding .
  • Hydroxy Group Role : The 3-hydroxyphenyl group in the target compound may act as a metal-chelating moiety, analogous to N,O-bidentate ligands in catalytic systems .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and relevant studies associated with this compound, emphasizing its pharmacological relevance.

  • Molecular Formula: C20H22N2O2S
  • Molecular Weight: 366.47 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a benzothiazole moiety linked to a hydroxylated phenyl group and a dimethylpropanamide side chain.

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of benzothiazole derivatives on breast cancer cells. The results indicated that certain derivatives could inhibit cell growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro assays have shown that related compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. Key factors include:

  • Hydroxyl Group Positioning: The presence of the hydroxyl group at the 3-position on the phenyl ring enhances solubility and bioavailability.
  • Benzothiazole Ring: This moiety is crucial for biological activity, providing a platform for interactions with biological targets.

Data Table: Biological Activities Summary

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 15 µM
AntimicrobialDisk Diffusion MethodZone of Inhibition = 20 mm
CytotoxicityApoptosis AssaySignificant apoptosis

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